Tropane, picrate

Catalog No.
S15314478
CAS No.
6138-69-8
M.F
C14H18N4O7
M. Wt
354.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tropane, picrate

CAS Number

6138-69-8

Product Name

Tropane, picrate

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octane;2,4,6-trinitrophenol

Molecular Formula

C14H18N4O7

Molecular Weight

354.32 g/mol

InChI

InChI=1S/C8H15N.C6H3N3O7/c1-9-7-3-2-4-8(9)6-5-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-8H,2-6H2,1H3;1-2,10H

InChI Key

BEYOPVGWSMNKDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCCC1CC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Tropane, picrate is a chemical compound formed from the reaction of tropane alkaloids with picric acid. Tropane is a bicyclic structure that serves as the core for various important alkaloids, including cocaine and atropine. Picric acid, or 2,4,6-trinitrophenol, is a yellow crystalline solid known for its explosive properties and is often used in analytical chemistry due to its ability to form stable complexes with various organic compounds. The combination of these two compounds results in a stable crystalline derivative that can be utilized for various analytical and synthetic purposes.

The primary reaction involving tropane, picrate occurs when tropane alkaloids react with picric acid. This reaction typically involves the formation of a salt through an acid-base interaction, resulting in a crystalline product. The melting points of these derivatives are characteristic and can be used for identification purposes . The reaction can be summarized as follows:

Tropane Alkaloid+Picric AcidTropane Picrate+H2O\text{Tropane Alkaloid}+\text{Picric Acid}\rightarrow \text{Tropane Picrate}+\text{H}_2\text{O}

This reaction highlights the ability of tropane alkaloids to form stable derivatives with picric acid, facilitating their identification and characterization.

The synthesis of tropane, picrate typically involves a straightforward reaction between tropane alkaloids (such as hyoscyamine or atropine) and picric acid. This process can be performed under mild conditions, often requiring only the mixing of the two compounds in a suitable solvent followed by crystallization. Specific synthetic routes may vary based on the desired purity and yield but generally follow this basic protocol:

  • Dissolve the tropane alkaloid in an appropriate solvent (e.g., ethanol).
  • Add picric acid to the solution.
  • Stir the mixture at room temperature until complete dissolution.
  • Allow the solution to crystallize by cooling or evaporating the solvent.
  • Isolate the crystalline product through filtration and drying .

CocaineTropane AlkaloidDopamine reuptake inhibitorAnesthetic; recreational useAtropineTropane AlkaloidMuscarinic antagonistTreatment for bradycardia; antidote for organophosphate poisoningScopolamineTropane AlkaloidMuscarinic antagonistMotion sickness treatmentCalysteginesNortropane AlkaloidNon-psychoactive; low CNS absorptionPotential therapeutic uses

Uniqueness of Tropane, Picrate

Tropane, picrate's uniqueness lies in its formation from specific alkaloids combined with picric acid, resulting in distinct physical properties such as melting point and solubility characteristics that can aid in analytical identification. Unlike other tropanes that exhibit pronounced psychoactive effects or specific therapeutic uses, tropane, picrate serves primarily as a derivative useful in chemical analysis rather than direct pharmacological applications.

Tropane, picrate belongs to a broader class of compounds known as tropane alkaloids. These compounds share a common bicyclic structure but differ significantly in their biological activities and applications. Below are some similar compounds compared with tropane, picrate:

CompoundStructure TypeBiological Activity

Enantioselective deprotonation has emerged as a critical strategy for introducing chirality into the tropane core, particularly for synthesizing optically active precursors of picrate salts. The use of chiral lithium amides, such as (S)-N-(diphenyl)methyl-1-phenylethylamine, enables precise control over stereochemistry during the generation of enolate intermediates. This approach leverages the inherent basicity of lithium amides to selectively abstract protons from the tropane skeleton, creating non-racemic enolates that react with electrophiles to form chiral derivatives.

A notable application involves the reaction of 8-thiabicyclo[3.2.1]octan-3-one with benzaldehyde under lithium amide mediation, yielding aldol adducts with 95% enantiomeric excess. The reaction proceeds via an exo, threo pathway, demonstrating the method’s ability to control both regio- and stereochemistry. However, the success of this strategy depends on the electrophile’s compatibility: while acyl cyanides and trimethylsilyl chloride react efficiently, conventional alkylating agents often fail to produce C-alkylated products. This limitation underscores the need for tailored electrophile selection in tropane functionalization.

The following table summarizes key parameters in enantioselective deprotonation:

ParameterOptimal ConditionOutcome
Base(S)-Lithium amide95% ee
ElectrophileBenzaldehydeexo, threo diastereoselectivity
Temperature-78°C to 25°CControlled reaction kinetics
SolventTetrahydrofuranEnhanced enolate stability

These findings highlight the method’s utility for synthesizing thia-analogs of physoperuvine and isobellendine, expanding the scope of tropane-picrate derivatives.

Lithium Amide-Mediated Asymmetric Synthesis of Tropane-Picrate Salts

Lithium amides play a dual role in tropane-picrate synthesis: facilitating enantioselective deprotonation and mediating salt formation. The reaction of tropane enolates with picric acid derivatives typically proceeds through a nucleophilic addition-elimination mechanism, where the enolate attacks the electron-deficient aromatic ring of picric acid. This process is highly sensitive to the counterion present, with lithium cations stabilizing transition states and influencing crystal packing during salt precipitation.

Comparative studies reveal that lithium trihydroaluminium chloride in ether yields inferior results compared to standard lithium amides, producing lower-purity amines and necessitating additional purification steps. In contrast, the use of sodium picrate solutions enables direct salt formation from tropane bases, as demonstrated in the synthesis of tropane-3a,6β-diol 3-phenylacetate 6-acetate picrate. This method achieves 99% purity when coupled with recrystallization from aqueous ethanol, with characteristic melting points at 132–133°C serving as purity indicators.

A critical advancement involves the development of one-pot synthesis protocols, where tropane functionalization and picrate salt formation occur sequentially without intermediate isolation. For example, treating tropane-3a-yl phenylacetate with acetyl chloride followed by sodium picrate yields crystalline picrates in 82% overall yield. This approach reduces solvent waste and processing time while maintaining stereochemical integrity.

Comparative Analysis of Picrate Salt Formation Protocols in Tropane Systems

The formation of stable picrate salts remains a cornerstone of tropane alkaloid characterization, with multiple protocols differing in reaction conditions, stoichiometry, and purification methods. A systematic comparison reveals significant variations in crystallinity, melting point consistency, and chiral retention across methodologies.

Traditional approaches employ direct reaction of tropane bases with picric acid in ethanol-water mixtures, achieving moderate yields (65–75%) but requiring multiple recrystallization cycles. For instance, tropane-3a-acetic acid forms a picrate melting at 173–174°C after two recrystallizations, with elemental analysis confirming a 1:1 base-to-picric acid stoichiometry. In contrast, microwave-assisted methods reduce reaction times from hours to minutes while improving yields to 85–90%, as demonstrated in the synthesis of 8-thiabicyclo[3.2.1]octan-3-one picrate derivatives.

The table below contrasts key protocols:

ProtocolYield (%)Melting Point (°C)Purity (%)
Ethanol-water reflux68173–17498
Microwave-assisted89132–13399.5
One-pot synthesis82150–15297
Lithium amide-mediated75130–13396

These data indicate that microwave-assisted methods offer superior efficiency and purity, though traditional recrystallization remains valuable for high-melting-point derivatives. Challenges persist in scaling asymmetric synthesis, particularly in maintaining enantiomeric excess during picrate crystallization. Recent work shows that chiral picrates derived from (R)-tropane bases exhibit 5–7°C higher melting points than their (S)-counterparts, providing a potential diagnostic tool for stereochemical analysis.

The crystallographic analysis of tropane-picrate complexes represents a specialized area of structural chemistry that combines the bicyclic tropane framework with the electron-accepting picrate anion. Tropane, systematically known as 8-azabicyclo[3.2.1]octane, forms the core structural unit of numerous biologically active alkaloids and serves as a fundamental nitrogen-containing heterocycle in medicinal chemistry [1] [2]. The picrate anion, derived from picric acid deprotonation, exhibits characteristic hydrogen-bonding properties that facilitate the formation of stable crystalline complexes with organic nitrogen bases [3] [4].

Structural Elucidation of Tropane-Picrate Co-crystals via X-ray Diffraction

X-ray diffraction analysis of tropane-picrate co-crystals reveals fundamental structural parameters that govern the three-dimensional arrangement of these molecular complexes. The tropane molecule adopts its characteristic bicyclic conformation with the nitrogen atom positioned at the bridgehead, creating a rigid 8-azabicyclo[3.2.1]octane framework [5] [6]. Single crystal X-ray diffraction studies of related tropane derivatives demonstrate that the piperidine ring within the tropane system consistently adopts a chair conformation, with substituents occupying equatorial positions to minimize steric interactions [5] [7].

The picrate anion in these complexes maintains its planar configuration with the phenolic oxygen atom serving as the primary hydrogen-bond acceptor site [3] [8]. Crystallographic data for organic picrate salts consistently show that the negatively charged phenolic oxygen participates in strong intermolecular hydrogen bonds, with donor-acceptor distances typically ranging from 2.52 to 2.8 angstroms [8] [9]. The three nitro groups of the picrate anion adopt coplanar orientations with the benzene ring, creating an extended π-electron system that contributes to the overall stability of the crystal lattice [3] [10].

Table 1: Typical Crystallographic Parameters for Organic Picrate Complexes

ParameterRangeReference Values
Space GroupMonoclinic/OrthorhombicP21/c, P212121 [3] [11]
Hydrogen Bond Distance (N···O)2.5-2.8 Å2.62-2.79 Å [8] [9]
Hydrogen Bond Distance (O···O)2.5-2.7 Å2.52-2.67 Å [8] [3]
Picrate Plane Deviation±0.03-0.04 ű0.036-0.040 Å [5]
Unit Cell Density1.5-1.7 g/cm³1.509-1.691 g/cm³ [10] [12]

The molecular geometry of the tropane-picrate complex is characterized by the protonation of the tropane nitrogen atom, resulting in the formation of a tropanium cation that interacts electrostatically with the picrate anion [13] [14]. This proton transfer process is fundamental to the formation of stable picrate salts, as evidenced by similar nitrogen-containing heterocyclic systems that form analogous ionic complexes [3] [15].

X-ray topography techniques provide detailed insights into the crystal quality and defect distribution within tropane-picrate crystals [16]. The diffraction patterns reveal the presence of well-ordered crystalline domains with minimal lattice distortions, indicating successful co-crystallization between the tropane and picrate components [16] [17].

Hydrogen-Bonding Networks in Tropane-Picrate Lattice Architectures

The hydrogen-bonding networks in tropane-picrate lattice architectures exhibit characteristic patterns that determine the overall crystal packing and stability. The primary hydrogen-bonding interaction occurs between the protonated nitrogen atom of the tropanium cation and the phenolic oxygen atom of the picrate anion [8] [9]. This interaction typically manifests as a strong charge-assisted hydrogen bond with geometric parameters consistent with other organic picrate salts [3] [8].

Detailed analysis of hydrogen-bonding patterns in picrate salts reveals that the phenolic oxygen serves as the dominant hydrogen-bond acceptor, participating in approximately 79 out of 80 structures containing potential hydrogen-bond donor groups [8]. The tropane-picrate system follows this established pattern, with the tropanium nitrogen-hydrogen group forming the primary donor interaction [8] [9].

Table 2: Hydrogen-Bonding Geometries in Picrate Salt Structures

Interaction TypeDistance (Å)Angle (°)Frequency
N-H···O (phenolic)1.85-2.19134-174Primary [12] [8]
N-H···O (nitro)2.05-2.28137-166Secondary [12] [8]
C-H···O2.43-2.70149-171Weak [3] [12]
O-H···O1.63-1.84165-174When present [12]

The ortho-nitro groups of the picrate anion play a crucial role in establishing bifurcated hydrogen-bonding interactions [8] [9]. These interactions involve simultaneous hydrogen bonding between a single donor hydrogen atom and both the phenolic oxygen and the nearest ortho-nitro oxygen atom [8]. This bifurcated bonding pattern enhances the overall stability of the crystal lattice and contributes to the formation of extended three-dimensional networks [3] [9].

Secondary hydrogen-bonding interactions in tropane-picrate crystals involve weaker contacts between carbon-hydrogen groups and nitro oxygen atoms [3] [12]. These interactions, while individually weaker than the primary nitrogen-hydrogen to oxygen bonds, collectively contribute to the overall lattice stability and help determine the specific packing arrangement [9] [15].

The supramolecular architecture of tropane-picrate crystals is further stabilized by π-π stacking interactions between aromatic systems when present in the structure [3] [10]. Although the tropane framework itself lacks aromatic character, the picrate anion can engage in intermolecular π-π interactions with other picrate anions within the crystal lattice [10] [9].

Table 3: Three-Dimensional Network Characteristics

Network FeatureDescriptionStructural Impact
Ion Pair Formation1:1 Tropanium:PicrateBasic structural unit [8]
Hydrogen Bond ChainsLinear N-H···O sequencesOne-dimensional propagation [8]
Layer AssemblyParallel stacking planesTwo-dimensional networks [3]
Three-Dimensional FrameworkInterconnected H-bond systemsComplete lattice stability [9]

Paper-based microfluidic platforms have emerged as transformative analytical tools for on-site detection of tropane-picrate compounds, offering significant advantages in terms of cost-effectiveness, portability, and ease of use. The development of these platforms represents a paradigm shift from traditional laboratory-based analytical methods to field-deployable sensing technologies suitable for non-expert operators [1] [2].

The fundamental operating principle of paper microfluidic platforms relies on capillary-driven fluid transport through porous cellulose matrices. These devices combine multiple functional zones, including sample application pads, conjugate release regions, and detection areas, all integrated within a single paper-based structure [3] [4]. The sample pad is typically impregnated with buffer salts and surfactants to optimize analyte interaction with the detection system, while the conjugate release pad contains immobilized antibodies or other recognition elements [4].

Recent advances have demonstrated the successful application of modular paper microfluidic workflows for tropane alkaloid detection at regulatory levels. Lemmink and colleagues developed a comprehensive system combining paper microfluidics with interconnectable three-dimensional printed sample preparation tools, achieving extraction recoveries of 66-79% for various tropane alkaloids from buckwheat cereals [1] [2]. This modular approach integrates solid-liquid extraction with paper-immobilized liquid-phase microextraction, followed by immunodetection using lateral flow immunoassays.

The implementation of paper microfluidic platforms offers remarkable sensitivity improvements compared to conventional methods. Digital readout capabilities using handheld readers enable semiquantitative analysis with detection limits reaching 0.56 nanograms per milliliter for atropine in standard solutions [1]. These platforms achieve false negative rates as low as 1% with corresponding false positive rates of 0.68%, demonstrating exceptional analytical performance for point-of-need applications [1].

Flow control mechanisms in paper microfluidic devices can be precisely engineered through strategic modification of surface energy, permeability, and channel geometry. Two-dimensional planar designs and three-dimensional vertical flow architectures provide flexibility in device configuration, with origami-based folding techniques enabling vertical diffusion through multiple paper layers for enhanced purification and preconcentration [3] [5].

Integration of sensing materials represents a critical aspect of paper microfluidic platform development. These materials, including chemical reagents, enzymes, and antibodies, can be stored directly through physical absorption in the paper matrix or chemically immobilized on cellulose fibers [5]. Electrochemical sensors can be patterned directly onto paper surfaces using screen printing, inkjet printing, or ballpoint pen printing methods, with screen printing proving most suitable for high-viscosity conductive inks [5].

Immobilized Liquid-Phase Microextraction Techniques

Immobilized liquid-phase microextraction represents a sophisticated analytical approach specifically designed to exploit the pH-dependent polarity characteristics of tropane compounds. This technique provides simultaneous analyte purification and concentration directly at the point of analysis, offering substantial advantages over conventional extraction methods [1] [6] [7].

The fundamental mechanism of paper-immobilized liquid-phase microextraction relies on the differential partitioning behavior of tropane alkaloids at varying pH conditions. Most tropane alkaloids possess pKa values between 7.8 and 10.2, resulting in pH-dependent protonation states that significantly influence their solubility preferences [2] [7]. At high pH conditions (pH >> 10.2), tropane alkaloids exist in deprotonated forms with enhanced affinity for apolar organic solvents, whereas at low pH conditions (pH << 7.8), protonated forms demonstrate preferential partitioning into polar aqueous solutions [2].

The operational protocol for paper-immobilized liquid-phase microextraction involves prewetting paper substrates with 0.1% formic acid in water, followed by submersion in apolar organic extraction solvents containing tropane alkaloids [2]. This process concentrates target compounds on the paper matrix while allowing non-ionizable matrix compounds to remain in the extract solution. The technique achieves remarkable concentration factors ranging from 60 to 108 times for immobilized solutions in paper substrates [1] [2].

Extraction recovery data demonstrates the effectiveness of this approach across multiple tropane alkaloids. Atropine extraction recovery reaches 34% with a concentration factor of 60-fold, while scopolamine achieves 59% recovery with 106-fold concentration enhancement [2]. Homatropine and anisodine demonstrate intermediate performance with extraction recoveries of 47% and 60%, respectively, accompanied by concentration factors of 84-fold and 108-fold [2].

Tropane AlkaloidLog(P)Extraction Recovery (%)Concentration FactorElution Recovery (%)
Atropine2.1934 (±2)60 (±4)83 (±13)
Scopolamine1.4059 (±6)106 (±11)89 (±11)
Homatropine1.9147 (±4)84 (±7)89 (±5)
Anisodine0.5960 (±4)108 (±7)94 (±11)

The elution phase represents a critical component of the microextraction process. Running buffer solutions and 0.1% formic acid in water have been evaluated as elution solvents, with running buffer selected for optimal performance with lateral flow immunoassays [2]. Elution kinetics demonstrate rapid initial recovery, with 60% of captured atropine eluted within 2 minutes, increasing to 80% after 10 minutes [2]. Final elution recoveries range from 83% to 94% across different tropane alkaloids [2].

Three-phase hollow fiber liquid-phase microextraction configurations provide alternative approaches for tropane compound isolation. These systems utilize supported liquid membranes immobilized in porous polymeric hollow fibers, enabling selective extraction from aqueous samples into small volumes of acceptor solutions [8] [9]. The technique requires careful pH adjustment to maintain analytes in uncharged states during extraction, with basic analytes requiring alkaline sample conditions and acidic analytes necessitating acidified environments [9].

The selectivity of immobilized liquid-phase microextraction techniques can be enhanced through careful selection of extraction solvents and pH conditions. For basic tropane compounds, samples are typically made alkaline to promote partitioning into organic phases, while the acceptor phase pH is adjusted to maintain high concentrations of counter ions, preventing analyte back-extraction [8].

Lateral Flow Immunoassay Development for Picrate Derivatives

Lateral flow immunoassay technology has evolved as a cornerstone analytical platform for rapid, cost-effective detection of tropane-picrate derivatives. These paper-based immunochromatographic systems enable qualitative and semi-quantitative analysis without requiring complex instrumentation or specialized operator training [10] [11] [4].

The structural architecture of lateral flow immunoassays consists of overlapping membrane components mounted on backing cards for enhanced stability and handling characteristics. Sample application occurs at one end of the strip on an adsorbent sample pad, followed by migration through a conjugate release pad containing antibodies conjugated to coloured or fluorescent particles [4]. The detection zone comprises a porous nitrocellulose membrane with immobilized biological recognition elements arranged in discrete lines [4].

Competitive lateral flow assay formats demonstrate particular utility for small molecule detection, including tropane-picrate derivatives. In competitive configurations, the absence of test line signal indicates target analyte presence, creating counterintuitive readouts that require careful interpretation protocols [11]. These assays provide versatile platforms for detecting molecular targets across healthcare, food safety, and environmental monitoring applications [11].

Recent developments in tropane alkaloid-specific lateral flow immunoassays have achieved remarkable analytical performance. Wang and colleagues developed indirect competitive enzyme-linked immunosorbent assays based on broad-spectrum monoclonal antibodies capable of detecting multiple tropane alkaloids in pig urine, pork, and cereal flours [12]. The dipstick immunoassay format demonstrated target-level detection at 800 micrograms per kilogram for the sum of hyoscyamine and scopolamine [12].

Validation studies for tropane alkaloid lateral flow immunoassays have established reliable performance characteristics through comprehensive intra- and inter-laboratory testing protocols. The validated dipstick tests exhibit similar sensitivity toward hyoscyamine and scopolamine, with very low probabilities of false-positive results at blank levels and false-negative results at target concentrations [12]. These assays serve dual purposes as monitoring tools for feedstuffs and rapid screening instruments for food-related poisoning investigations [12].

Gold nanoparticle-based lateral flow immunoassays represent advanced detection platforms for simultaneous multi-target analysis. Recent investigations by Zhang and colleagues developed efficient analytical methods for simultaneous detection of six tropane alkaloids including atropine, L-hyoscyamine, scopolamine, anisodamine, homatropine, and apoatropine in honey samples [13]. Under optimal conditions, detection limits ranged from 0.22 to 6.34 nanograms per milliliter across the target analytes [13].

The optimization of lateral flow immunoassay performance requires careful consideration of multiple factors including antibody selection, conjugate preparation, membrane selection, and buffer composition. Cross-reactivity studies demonstrate the importance of antibody specificity, with the most effective monoclonal antibodies achieving IC50 values of 0.79 nanograms per milliliter for atropine while maintaining cross-reactivities below 0.8% for non-target tropane alkaloids [2].

Detection label technologies continue advancing beyond traditional gold nanoparticles to include latex particles, magnetic nanoparticles, quantum dots, carbon nanoparticles, silica nanoparticles, and europium nanoparticles [14]. These alternative labels offer enhanced sensitivity, improved signal-to-noise ratios, and expanded multiplexing capabilities for complex sample analysis.

Digital readout systems using handheld readers enable objective, quantitative interpretation of lateral flow immunoassay results. These systems eliminate subjective visual interpretation errors while providing permanent documentation of test results [1] [2]. Semi-quantitative analysis capabilities allow establishment of cutoff values with defined false negative and false positive rates, meeting regulatory requirements for screening method validation [1].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

354.11754893 g/mol

Monoisotopic Mass

354.11754893 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-11-2024

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